molecular formula C16H16O5 B1681659 Shikonin CAS No. 517-89-5

Shikonin

Cat. No. B1681659
CAS RN: 517-89-5
M. Wt: 288.29 g/mol
InChI Key: NEZONWMXZKDMKF-SNVBAGLBSA-N
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Description

Shikonin is a major phytochemical compound extracted from the roots of Lithospermum erythrorhizon. It is a natural anthraquinone derivative . It has been reported to have anti-fungal, anti-oxidant, and chemotherapeutic properties on human glioma cells .


Synthesis Analysis

Shikonin is obtained from dried roots of Lithospermum erythrorhizon . The overexploitation of shikonin botanical sources has increased the chemical synthesis of shikonin and its derivatives . Several synthetic pathways have been analyzed .


Molecular Structure Analysis

The structure of shikonin is comprised of a redox-active naphthazarin (5,6-dihydroxy-1,4-naphthoquinone) ring fused with a 1-hydroxy-4-methyl-3-pentenyl side chain .


Chemical Reactions Analysis

The first electrochemical reduction signal of shikonin is a reversible monoelectronic transfer, generating a stable semiquinone intermediate . For the second reduction step, esterified compounds isobutyryl and isovalerylshikonin presented a coupled chemical reaction following dianion formation .


Physical And Chemical Properties Analysis

Shikonin is a potent bioactive red pigment . The molecular formula of Shikonin is C16H16O5 .

Scientific Research Applications

Therapeutic Effects on Skin Diseases

Shikonin, a component extracted from various traditional Chinese medicinal plants, shows significant potential in treating skin diseases. Studies have identified its anti-proliferative, anti-inflammatory, and anti-angiogenic activities. Shikonin plays a pivotal role in inducing apoptosis and suppressing exosome release, particularly beneficial in treating psoriasis, melanoma, and hypertrophic scars. It influences various signaling pathways and cellular targets, offering substantial support for developing new drugs from traditional medicinal plants (Mu et al., 2021).

Anticancer Properties and Drug Delivery

Shikonin demonstrates effectiveness against several types of tumors. Its incorporation into liposomes, a drug delivery system, enhances its therapeutic index. This approach offers controlled release and targeted drug delivery, particularly important in anticancer drugs. Shikonin-loaded liposomes present good physicochemical characteristics and a satisfactory in vitro release profile, indicating a potential in reducing side effects and enhancing selectivity to cancer cells (Kontogiannopoulos et al., 2011).

Role in Colorectal Cancer Prevention and Apoptosis Induction

Shikonin shows promise in preventing colorectal cancer's early phases. It attenuates the expression of cyclooxygenase-2 and inducible nitric oxide synthase, inhibits interleukin-6 production, and deactivates nuclear factor-κB. These actions culminate in the inhibition of proinflammatory enzymes, crucial in cancer development. Additionally, it induces apoptosis in human colon cancer cells, marking its potential as a chemopreventive agent (Andújar et al., 2018).

Neuroprotective Properties

Shikonin exhibits neuroprotective effects against cerebral ischemia/reperfusion injury. It reduces neurological deficit scores, infarct size, and oxidative stress markers. By up-regulating antioxidant enzymes and maintaining a balance in the glutathione system, shikonin demonstrates significant potential in treating neurological disorders (Wang et al., 2010).

Anti-Glioma Efficacy

The compound inhibits the migration and invasion of human glioblastoma cells. It affects the expression of matrix metalloproteinases and targets phosphorylated β-catenin and PI3K/Akt pathways. This suggests shikonin's role in glioma treatment, offering new therapeutic avenues (Zhang et al., 2015).

Pharmacological Activities and Derivatives

Shikonin derivatives have been explored for their enhanced anticancer activity and reduced toxicity compared to shikonin. The modifications to the naphthazarin ring or side chain in these derivatives show promising results in cancer treatment, highlighting the versatility and potential of shikonin in pharmacology (Guo et al., 2019).

Anti-Inflammatory Effects via Proteasome Inhibition

Shikonin's anti-inflammatory effect is attributed to its inhibition of the proteasome in macrophage cells. This action contributes to its overall anti-inflammatory efficacy, presenting a novel insight into its mechanism and potential as an anti-inflammatory agent (Lu et al., 2011).

Safety And Hazards

Shikonin may cause nephrotoxicity and skin allergy . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Shikonin has shown promise for postmenopausal osteoporosis in reducing bone loss . It has also been suggested that shikonin can improve inflammation by affecting macrophage polarization .

properties

IUPAC Name

5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZONWMXZKDMKF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199653
Record name (+)-Shikonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in aqueous solutions
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.373 g/cu cm
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

/Investigators/ previously developed a gene-gun-based in vivo screening system and identified shikonin as a potent suppressor of tumor necrosis factor-alpha (TNF-alpha) gene expression. Here... shikonin selectively inhibits the expression of TNF-alpha at the RNA splicing level. Treatment of lipopolysaccharide-stimulated human primary monocytes and THP-1 cells with shikonin resulted in normal transcriptional induction of TNF-alpha, but unspliced pre-mRNA accumulated at the expense of functional mRNA. This effect occurred with noncytotoxic doses of shikonin and was highly specific, because mRNA production of neither a housekeeping gene nor another inflammatory cytokine gene, interleukin-8 (IL-8), was affected. Moreover, cotreatment with lipopolysaccharide (LPS) and shikonin increased the endpoint protein production of IL-8, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Because PKR inactivation has been shown to down-regulate the splicing process of TNF-alpha RNA and interfere with translation, our findings suggest that shikonin may achieve differential modulation of cytokine protein expression through inactivation of the PKR pathway and reveal that regulation of TNF-alpha pre-mRNA splicing may constitute a promising target for future anti-inflammatory application., Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells., ... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin...
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Shikonin

Color/Form

White or slightly yellow crystalline powder

CAS RN

517-89-5
Record name Shikonin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (+)-Shikonin
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Record name (+)-Shikonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

147 °C
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,500
Citations
I Andújar, JL Ríos, RM Giner, MC Recio - Planta medica, 2013 - thieme-connect.com
… In particular, shikonin has been shown to possess many … The fact that shikonin shows so many beneficial properties has … of the new data published on shikonin, whose wide spectrum of …
Number of citations: 277 www.thieme-connect.com
C Guo, J He, X Song, L Tan, M Wang, P Jiang… - Pharmacological …, 2019 - Elsevier
… ring or side chain, some shikonin derivatives display stronger anticancer activity and lower toxicity than shikonin itself. Our findings suggest that shikonin and its derivatives could serve …
Number of citations: 201 www.sciencedirect.com
X Chen, L Yang, JJ Oppenheim… - Phytotherapy …, 2002 - Wiley Online Library
… to shikonin, eg antiinflammatory, antigonadotropic and anti-HIV-1 activity. In this review, several therapeutic applications of shikonin … have been attributed to shikonin, eg wound healing, …
Number of citations: 472 onlinelibrary.wiley.com
U Sankawa, Y Ebizuka, T MIYAZAKI… - Chemical and …, 1977 - jstage.jst.go.jp
… Fol— lowing to the finding of antitumor activities of shikonin, several derivatives … shikonin (1), its derivatives and the chromatographic fractions of benzene extracts of “Shikon”. Shikonin (…
Number of citations: 236 www.jstage.jst.go.jp
R Wang, R Yin, W Zhou, D Xu, S Li - Expert opinion on therapeutic …, 2012 - Taylor & Francis
… of shikonin and found shikonin possesses optical activity. The unambiguous molecule structure of shikonin … of their research on shikonin, reported that shikonin inhibited the growth of …
Number of citations: 85 www.tandfonline.com
W Han, L Li, S Qiu, Q Lu, Q Pan, Y Gu, J Luo… - Molecular cancer …, 2007 - AACR
Defect in apoptotic signaling and up-regulation of drug transporters in cancer cells significantly limits the effectiveness of cancer chemotherapy. We propose that an agent inducing non-…
Number of citations: 400 aacrjournals.org
JC Boulos, M Rahama, MEF Hegazy, T Efferth - Cancer letters, 2019 - Elsevier
… on shikonin, a naphthoquinone with high potentials to be further developed as preventive or therapeutic drug to fight cancer. Shikonin … of root extracts, isolated shikonin as well as semi-…
Number of citations: 138 www.sciencedirect.com
AP Kourounakis, AN Assimopoulou… - … der Pharmazie: An …, 2002 - Wiley Online Library
Alkannin and shikonin, two natural products from Alkanna tinctoria and Lithospermum erhythrorhizon (Boraginaceae), are used in folk medicine where they are claimed to possess, …
Number of citations: 141 onlinelibrary.wiley.com
Y Fujita, Y Hara, C Suga, T Morimoto - Plant Cell Reports, 1981 - Springer
An excellent new medium was developed for the production of shikonin derivatives by suspension cultures of Lithospermum erythrorhizon. We investigated the effects of all the …
Number of citations: 348 link.springer.com
J Chen, J **e, Z Jiang, B Wang, Y Wang, X Hu - Oncogene, 2011 - nature.com
… targets of shikonin, we used solid-phase shikonin (see Materials and methods) to extract cellular proteins (MCF-7) of interest. The proteins bound to crystal shikonin were subjected to …
Number of citations: 474 www.nature.com

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